molecular formula C13H7F3O3 B6404365 3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261970-61-9

3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404365
CAS No.: 1261970-61-9
M. Wt: 268.19 g/mol
InChI Key: MUOAOQHULSGEOZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-(2,4,6-trifluorophenyl)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(2,4,6-trifluorophenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorophenylboronic acid: Shares the trifluorophenyl group but differs in its functional groups and reactivity.

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in structure but contains bromine atoms instead of fluorine, leading to different chemical properties and reactivity.

    2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Contains multiple fluorine atoms, affecting its acidity and reactivity.

Uniqueness

3-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid is unique due to the combination of a hydroxyl group and a trifluorophenyl group on a benzoic acid core. This combination imparts distinct chemical properties, such as increased acidity and potential for diverse chemical reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O3/c14-7-4-9(15)12(10(16)5-7)8-2-1-6(13(18)19)3-11(8)17/h1-5,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOAOQHULSGEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690564
Record name 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-61-9
Record name 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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